

Application Note & Protocol: Extraction and Isolation of Derrisisoflavone K from Derris robusta

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Compound of Interest

Compound Name: *Derrisisoflavone K*

Cat. No.: *B13428063*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Derris robusta, a tree species belonging to the Leguminosae family, is a known source of various bioactive compounds, particularly prenylated isoflavonoids.[1][2][3] Among these, **Derrisisoflavone K** has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of **Derrisisoflavone K** from the twigs and leaves of *Derris robusta*, based on established laboratory methods.[1]

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of **Derrisisoflavone K** from *Derris robusta*.

1. Plant Material Collection and Preparation

- Plant Part: Twigs and leaves of *Derris robusta*.
- Preparation: The collected plant material should be air-dried and then powdered to a fine consistency to maximize the surface area for solvent extraction.

2. Extraction

- Solvent System: A mixture of 95% Ethanol (EtOH) and 5% Water (H₂O) (v/v) is used for the initial extraction.
- Procedure:
 - The powdered plant material (12.0 kg) is macerated in the EtOH-H₂O solvent system (3 x 20 L).[\[1\]](#)
 - The extraction is carried out at room temperature for a period of 4 days for each solvent batch.[\[1\]](#)
 - The filtrates from the three extraction cycles are combined.
 - The combined filtrate is then concentrated under reduced pressure to yield a crude extract (approximately 870 g).[\[1\]](#)

3. Fractionation of the Crude Extract

The crude extract is subjected to silica gel column chromatography for initial fractionation.

- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of increasing acetone in petroleum ether (PE) (from 10:1 to 0:1, v/v), followed by methanol (MeOH).[\[1\]](#)
- Procedure:
 - The crude extract is loaded onto a silica gel column.
 - The column is eluted with the petroleum ether and acetone gradient, followed by methanol.
 - This process will yield multiple fractions (in this example, nine fractions labeled A–I).[\[1\]](#)

4. Isolation of **Derrisisoflavone K**

Further purification of the relevant fraction is required to isolate **Derrisisoflavone K**.

- Target Fraction: Fraction D (eluted with PE/acetone, 5:1, v/v) is identified as containing the compound of interest.[\[1\]](#)
- Purification Steps:
 - Silica Gel Column Chromatography (Round 2):
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:0 to 100:1, v/v).[\[1\]](#)
 - Size-Exclusion Chromatography:
 - Stationary Phase: Sephadex LH-20.
 - Mobile Phase: A mixture of chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).[\[1\]](#)
- Final Product: These purification steps on Fraction D will yield purified **Derrisisoflavone K**.

Data Presentation

Table 1: Summary of Extraction and Isolation Data

Parameter	Value	Reference
Starting Plant Material	12.0 kg of air-dried and powdered twigs and leaves	[1]
Extraction Solvent	95:5 EtOH-H ₂ O (v/v)	[1]
Crude Extract Yield	~870 g	[1]
Fraction Containing Derrisisoflavone K	Fraction D (eluted with 5:1 PE/acetone)	[1]
Final Yield of a related compound (6-Hydroxyisosativan)	14 mg	[1]

Note: The provided literature reports the final yield for a co-isolated compound, 6-hydroxyisosativan. The yield of **Derrisisoflavone K** is not explicitly quantified in this source, but a similar low milligram yield can be anticipated from this scale of extraction.

Visualizations

Diagram 1: Experimental Workflow for **Derrisisoflavone K** Extraction



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Caption: Workflow for the extraction and isolation of **Derrisisoflavone K**.

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References

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